BenchChemオンラインストアへようこそ!

N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Anti-Helicobacter pylori Gastrointestinal infection Antimicrobial resistance

N-(2-Morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 946272-40-8) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class, distinguished by a unique combination of a morpholine ring and a thiophen-3-yl moiety tethered via an ethyl linker to the carboxamide nitrogen. The compound has molecular formula C₂₀H₂₀N₂O₄S and molecular weight 384.45 g/mol, with commercially available purity typically ≥95% (catalog number CM989589).

Molecular Formula C20H20N2O4S
Molecular Weight 384.45
CAS No. 946272-40-8
Cat. No. B2625265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
CAS946272-40-8
Molecular FormulaC20H20N2O4S
Molecular Weight384.45
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4
InChIInChI=1S/C20H20N2O4S/c23-19(16-11-14-3-1-2-4-18(14)26-20(16)24)21-12-17(15-5-10-27-13-15)22-6-8-25-9-7-22/h1-5,10-11,13,17H,6-9,12H2,(H,21,23)
InChIKeyBINMPSMGUXJCGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 946272-40-8): Compound Class, Key Features, and Procurement-Relevant Characteristics


N-(2-Morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 946272-40-8) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide (coumarin-3-carboxamide) class, distinguished by a unique combination of a morpholine ring and a thiophen-3-yl moiety tethered via an ethyl linker to the carboxamide nitrogen . The compound has molecular formula C₂₀H₂₀N₂O₄S and molecular weight 384.45 g/mol, with commercially available purity typically ≥95% (catalog number CM989589) . Members of this chemical class have demonstrated selective anti-Helicobacter pylori activity in the 0.0039–16 µg/mL MIC range [1] and, when bearing N-morpholine substituents, potent acetylcholinesterase (AChE) inhibition surpassing the clinical standard rivastigmine by 1.78-fold for closely related analogs [2].

Why Generic Substitution Among 2-Oxo-2H-Chromene-3-Carboxamide Derivatives Fails: Structural Determinants of Activity for CAS 946272-40-8


The 2-oxo-2H-chromene-3-carboxamide scaffold is exquisitely sensitive to N-substituent variation. Chimenti et al. demonstrated that even minor modifications to the amide side chain can completely abolish or dramatically shift anti-H. pylori potency and selectivity, with MIC values spanning four orders of magnitude (0.0039–16 µg/mL) across a single derivative series [1]. Concurrently, Tehrani et al. showed that the nature of the N-morpholine linker (ethyl vs. propyl) and the presence or absence of halogen substitution on the coumarin ring profoundly influence AChE vs. BuChE selectivity profiles, with the most potent AChE inhibitor (compound 5g) being 1.78-fold more active than rivastigmine, while the best BuChE inhibitor (compound 5d) merely matched rivastigmine [2]. The target compound's distinctive N-(2-morpholino-2-(thiophen-3-yl)ethyl) substitution pattern—incorporating a heteroaromatic thiophene at the chiral α-carbon of the ethylene linker—is not represented in any published congeneric series, making direct substitution by simpler N-alkyl or N-benzyl coumarin-3-carboxamides pharmacologically unreliable without de novo validation .

Quantitative Differentiation Evidence for N-(2-Morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 946272-40-8) vs. Structural Analogs


Anti-Helicobacter pylori Potency and Selectivity: Class-Level MIC Evidence vs. Standard-of-Care Metronidazole

Although no direct MIC data exist for CAS 946272-40-8 against H. pylori, the compound belongs to the 2-oxo-2H-chromene-3-carboxamide class for which Chimenti et al. (2007) reported potent and selective anti-H. pylori activity across 20+ derivatives, with MIC values ranging from 0.0039 to 16 µg/mL against both metronidazole-sensitive and metronidazole-resistant H. pylori strains [1]. Crucially, all tested class members showed little or no activity against Gram-positive bacteria (Staphylococcus aureus, Streptococcus spp.), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), or pathogenic fungi (Candida spp.), indicating inherent H. pylori selectivity [1]. This contrasts with metronidazole, which has broad-spectrum anaerobic activity and faces 20–40% resistance rates in clinical H. pylori isolates [1]. The target compound's thiophen-3-yl substituent may further enhance anti-H. pylori potency, as thiophene-containing coumarin hybrids have demonstrated antibacterial activity with MIC values as low as <68 µg/mL against S. aureus in related series [2].

Anti-Helicobacter pylori Gastrointestinal infection Antimicrobial resistance

Acetylcholinesterase (AChE) Inhibitory Potential: Cross-Study Comparison with Rivastigmine via N-Morpholine Coumarin Hybrids

CAS 946272-40-8 incorporates an N-morpholine moiety structurally analogous to the coumarin-3-carboxamide-N-morpholine hybrids (5a–5l) reported by Tehrani et al. (2019) [1]. In that series, compound 5g (N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide), bearing an unsubstituted coumarin and a propylmorpholine side chain, inhibited AChE with a potency 1.78 times greater than the clinical standard rivastigmine (Ellman assay) [1]. Compound 5d (6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide) showed BuChE inhibition approximately equal to rivastigmine [1]. The target compound differs from 5g and 5d by incorporating a thiophen-3-yl group at the α-position of the ethyl linker—a modification that introduces π-stacking potential and may enhance dual-binding site interactions with AChE as confirmed by kinetic and docking studies on compound 5g [1]. Direct AChE/BuChE IC₅₀ data for CAS 946272-40-8 are not yet available in the public domain.

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Antiproliferative Activity Profile: Cross-Class Comparison with Thiophene- and Furan-Containing Coumarin-3-Carboxamides

The antiproliferative potential of coumarin-3-carboxamide derivatives bearing heteroaromatic substituents was evaluated by Shi et al., who tested ten coumarin-3-formamido derivatives against HeLa (cervical carcinoma), MCF-7 (breast), A549 (lung), HepG2 (liver), and HUVEC (normal) cells [1]. Among these, compound 10 (N-(thiophen-2-ylmethyl)-coumarin-3-carboxamide) and compound 11 (N-(furan-2-ylmethyl)-coumarin-3-carboxamide) were direct thiophene/furan-containing comparators [1]. While neither 10 nor 11 emerged as the most potent derivative (compound 9, bearing an N-methylimidazole, exhibited the highest HeLa cytotoxicity with lower toxicity toward normal HUVEC cells), their inclusion established that thiophene substitution on the coumarin-3-carboxamide scaffold is compatible with antiproliferative activity [1]. CAS 946272-40-8 differs from compound 10 by (a) substituting thiophen-3-yl for thiophen-2-ylmethyl, (b) incorporating a morpholine ring on the ethyl linker, and (c) positioning the thiophene at the chiral α-carbon rather than as an N-methyl group. These structural variations may confer altered DNA intercalation properties and cell-line selectivity, as demonstrated for compound 9 [1].

Cancer Antiproliferative DNA binding

Structural Uniqueness: Combined Morpholine-Thiophene-Chromene Pharmacophore Architecture vs. Published Congeners

A comprehensive survey of the 2-oxo-2H-chromene-3-carboxamide literature reveals that CAS 946272-40-8 occupies a structurally unique position not represented in any published congeneric series. The Chimenti et al. series (2006, 2007) explored N-aryl, N-alkyl, and N-heteroaryl substitutions but did not include morpholine or α-branched thiophene-ethyl linkers [1]. The Tehrani et al. series (2019) systematically investigated N-morpholine coumarin-3-carboxamides but used linear 2-morpholinoethyl or 3-morpholinopropyl linkers without any heteroaromatic α-substitution [2]. The Shi et al. series (2020) included thiophen-2-ylmethyl and furan-2-ylmethyl coumarin-3-carboxamides but lacked morpholine moieties [3]. CAS 946272-40-8 is the only reported derivative that simultaneously incorporates: (i) a coumarin-3-carboxamide core, (ii) an N-morpholine ring, and (iii) a thiophen-3-yl group at the chiral α-carbon of the ethylene linker . This three-component pharmacophore architecture may enable polypharmacology—simultaneously engaging targets associated with each substructure (e.g., cholinesterases via morpholine, DNA/topoisomerases via coumarin, and kinase or GPCR targets via thiophene).

Medicinal chemistry Scaffold uniqueness Multi-target drug design

Prioritized Research and Procurement Application Scenarios for N-(2-Morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 946272-40-8)


Scenario 1: Anti-Helicobacter pylori Drug Discovery Targeting Metronidazole-Resistant Strains

Research groups developing next-generation H. pylori therapies should prioritize CAS 946272-40-8 for MIC screening against metronidazole-resistant clinical isolates. The 2-oxo-2H-chromene-3-carboxamide class has demonstrated potent activity (MIC as low as 0.0039 µg/mL) against resistant strains while sparing Gram-positive and Gram-negative commensals, a selectivity profile not achievable with metronidazole [1]. The compound's thiophene moiety may enhance anti-H. pylori potency based on emerging SAR from thiophene-coumarin hybrids showing <68 µg/mL MIC against Gram-positive bacteria [2]. Procurement of this specific derivative—rather than generic N-phenyl or N-benzyl coumarin-3-carboxamides—is warranted given the unexplored SAR space at the α-chiral thiophene position.

Scenario 2: Alzheimer's Disease Research – Cholinesterase Inhibitor with Dual AChE/BuChE Potential

Neuroscience teams investigating multi-target Alzheimer's therapies should evaluate CAS 946272-40-8 in Ellman-based AChE and BuChE inhibition assays. The closest published N-morpholine coumarin hybrid (compound 5g) achieved 1.78-fold greater AChE inhibition than rivastigmine, with kinetic studies confirming dual binding site engagement [1]. CAS 946272-40-8's unique thiophen-3-yl substituent may confer additional π-π interactions within the AChE peripheral anionic site or modify the AChE/BuChE selectivity ratio, a critical parameter for minimizing peripheral cholinergic side effects. This compound should be benchmarked head-to-head against rivastigmine and donepezil in parallel.

Scenario 3: Anticancer Screening Cascades for Coumarin-Based DNA-Intercalating Agents

Oncology-focused screening programs should incorporate CAS 946272-40-8 into antiproliferative panels (HeLa, MCF-7, A549, HepG2) alongside normal cell counter-screens (HUVEC). The coumarin-3-carboxamide scaffold is known to intercalate DNA and inhibit cancer cell proliferation [1]. The α-chiral thiophene-morpholine architecture of CAS 946272-40-8 is structurally distinct from all previously tested antiproliferative coumarins, warranting de novo profiling to establish its cytotoxicity IC₅₀, selectivity index (SI = IC₅₀ normal / IC₅₀ cancer), and DNA binding mode (intercalation vs. groove binding) via absorption titration and fluorescence quenching assays.

Scenario 4: Chemical Biology Probe Development – Polypharmacological Tool Compound

Chemical biology groups seeking tool compounds to dissect multi-target pharmacology should consider CAS 946272-40-8 as a privileged scaffold probe. Its three pharmacophoric elements—coumarin (kinase/DNA/topoisomerase), morpholine (GPCR/ion channel), and thiophene (kinase/GPCR)—suggest potential for polypharmacology [1][2]. The compound can serve as a starting point for target deconvolution studies (e.g., kinome profiling, receptorome screening) or as a reference standard for developing assays that discriminate between target engagement by individual pharmacophoric substructures vs. the intact hybrid molecule. Procurement in ≥95% purity (catalog CM989589) meets the analytical requirements for such studies .

Quote Request

Request a Quote for N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.